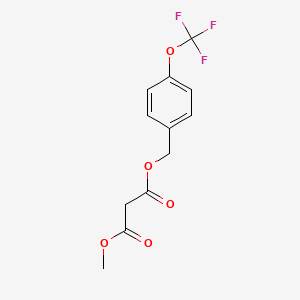
2-Chloro-2-trifluoromethyl-1,1-bis(4'-acetylphenoxy)ethylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. Its unique structure, featuring both chloro and trifluoromethyl groups, makes it an interesting subject for scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene typically involves the reaction of 2-chloro-2-trifluoromethyl-1,1-dichloroethylene with 4’-acetylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The acetyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, dichloromethane), and bases (potassium carbonate).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Products with substituted nucleophiles at the chloro position.
Oxidation: Carboxylic acids derived from the oxidation of acetyl groups.
Reduction: Alcohols derived from the reduction of acetyl groups.
科学的研究の応用
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
作用機序
The mechanism of action of 2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The acetylphenoxy groups may also contribute to the compound’s overall biological activity by interacting with hydrophobic regions of the target molecules.
類似化合物との比較
Similar Compounds
- 2-Chloro-2-trifluoromethyl-1,1-diphenylethylene
- 2-Chloro-2-trifluoromethyl-1,1-bis(4’-methoxyphenoxy)ethylene
- 2-Chloro-2-trifluoromethyl-1,1-bis(4’-hydroxyphenoxy)ethylene
Uniqueness
2-Chloro-2-trifluoromethyl-1,1-bis(4’-acetylphenoxy)ethylene is unique due to the presence of acetyl groups, which can undergo various chemical transformations, making it a versatile compound for synthetic and research applications. The combination of chloro and trifluoromethyl groups also imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds.
特性
IUPAC Name |
1-[4-[1-(4-acetylphenoxy)-2-chloro-3,3,3-trifluoroprop-1-enoxy]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3O4/c1-11(24)13-3-7-15(8-4-13)26-18(17(20)19(21,22)23)27-16-9-5-14(6-10-16)12(2)25/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKSKVCOTUCDJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=C(C(F)(F)F)Cl)OC2=CC=C(C=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[2-(Methylenedioxy)ethyl]-(1,1,2,2-tetrafluoroethoxy)benzene](/img/structure/B6313170.png)









